molecular formula C21H32N4O2 B5467530 1'-butyryl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-butyryl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5467530
M. Wt: 372.5 g/mol
InChI Key: MGGKEKKZBADZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-butyryl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as JNJ-5207852 or JNJ-852. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

JNJ-5207852 acts as a competitive antagonist of the TRPV1 receptor. It binds to the receptor and prevents the binding of other ligands, which leads to a decrease in the activity of the receptor. This results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to reduce pain perception in animal models of inflammatory pain. It has also been found to have anti-inflammatory effects in these models. Additionally, JNJ-5207852 has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of JNJ-5207852 is its specificity for the TRPV1 receptor. This makes it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation is that it may not be effective for all types of pain and inflammation, as there are other receptors and pathways involved in these processes.

Future Directions

There are several potential future directions for research on JNJ-5207852. One area of interest is its potential use in the treatment of chronic pain conditions. Another area is its use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of JNJ-5207852 and its potential side effects.

Synthesis Methods

The synthesis of JNJ-5207852 involves a multistep process that includes the reaction of 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene with butyryl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to give the final product.

Scientific Research Applications

JNJ-5207852 has been studied extensively for its potential therapeutic applications. It has been found to have an inhibitory effect on the activity of the TRPV1 (transient receptor potential vanilloid 1) receptor. This receptor is involved in the perception of pain, heat, and inflammation. Therefore, JNJ-5207852 has been investigated as a potential treatment for pain and inflammatory conditions.

properties

IUPAC Name

1-(1-butanoylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-2-5-20(26)24-12-8-19(9-13-24)25-11-4-7-18(16-25)21(27)23-15-17-6-3-10-22-14-17/h3,6,10,14,18-19H,2,4-5,7-9,11-13,15-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGKEKKZBADZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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